![molecular formula C19H14BrN3O6S B5124358 4-bromo-3-[(3-hydroxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B5124358.png)
4-bromo-3-[(3-hydroxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
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Overview
Description
4-bromo-3-[(3-hydroxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is a complex organic compound that features a bromine atom, a sulfamoyl group, and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-[(3-hydroxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Sulfamoylation: The attachment of a sulfamoyl group to the aromatic ring.
Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.
Each of these steps requires specific reagents and conditions, such as the use of bromine for bromination, sulfonyl chloride for sulfamoylation, and nitric acid for nitration.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-[(3-hydroxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-bromo-3-[(3-hydroxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-3-[(3-hydroxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-[(3-hydroxyphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
- 4-chloro-3-[(3-hydroxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
- 4-bromo-3-[(4-hydroxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Uniqueness
4-bromo-3-[(3-hydroxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-bromo-3-[(3-hydroxyphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O6S/c20-17-8-7-12(19(25)21-13-3-1-5-15(10-13)23(26)27)9-18(17)30(28,29)22-14-4-2-6-16(24)11-14/h1-11,22,24H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNIMYCGTQQCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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